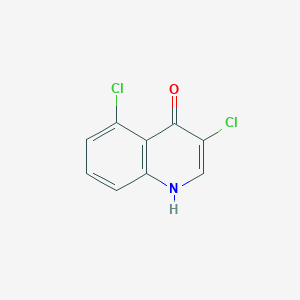

3,5-Dichloroquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

3,5-dichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-2-1-3-7-8(5)9(13)6(11)4-12-7/h1-4H,(H,12,13) |

InChI Key |

XOJXGDQMNWRRTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 3,5 Dichloroquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3,5-Dichloroquinolin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Analysis of Halogenated Quinolin-4-ols

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the aromatic protons and the labile proton of the hydroxyl or N-H group, depending on the predominant tautomer in the given solvent. In halogenated quinolin-4-ols, the electron-withdrawing nature of the chlorine atoms and the aromatic ring system typically shifts the proton signals downfield.

The protons on the carbocyclic ring (H-6, H-7, and H-8) would form a distinct splitting pattern. H-8 is often the most downfield of these due to the influence of the heterocyclic ring. The proton at the 2-position (H-2) would appear as a singlet, as it has no adjacent protons. The chemical shift of the O-H or N-H proton can vary significantly depending on the solvent, concentration, and temperature, and it may appear as a broad singlet. ucl.ac.uk The formation of hydrogen bonds generally leads to a significant downfield shift for these protons. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.8 - 8.2 | s (singlet) |

| H-6 | 7.4 - 7.7 | t (triplet) |

| H-7 | 7.6 - 7.9 | d (triplet) |

| H-8 | 8.0 - 8.4 | d (doublet) |

| OH/NH | 9.0 - 13.0 | br s (broad singlet) |

Note: Predicted values are based on typical chemical shift ranges for quinoline (B57606) derivatives and the known effects of halogen substituents. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached substituents. libretexts.org Carbons bearing chlorine atoms (C-3 and C-5) and the carbon bearing the hydroxyl group (C-4) are expected to be significantly deshielded, appearing at lower fields. The carbonyl-like carbon (C-4) in the quinolone tautomer would resonate at a particularly low field, typically in the 170-185 ppm range. libretexts.org Aromatic and alkene carbons generally appear in the 115-150 ppm region. libretexts.org The halogen effect on ¹³C NMR chemical shifts is complex, involving not just electronegativity but also spin-orbit coupling, which is significant for heavier halogens like bromine and iodine. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~145 |

| C-3 | ~125 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~128 |

| C-6 | ~126 |

| C-7 | ~134 |

| C-8 | ~120 |

| C-8a | ~123 |

Note: Predicted values are based on typical chemical shift ranges for quinoline derivatives and known substituent effects. oregonstate.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The analysis of the vibrational spectra of quinoline derivatives, supported by theoretical calculations, allows for the characterization of the main vibrational bands. researchgate.net For the quinolone tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1650-1690 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹. For the quinolinol tautomer, a broad O-H stretching band would be observed in a similar region (3200-3600 cm⁻¹), while the C=O stretch would be absent. Aromatic C=C and C=N stretching vibrations typically appear in the 1450-1620 cm⁻¹ region. The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Tautomeric Form | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Quinolin-4-ol | 3200 - 3600 (broad) |

| N-H Stretch | Quinolone | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | Both | 3000 - 3100 |

| C=O Stretch | Quinolone | 1650 - 1690 |

| Aromatic C=C/C=N Stretch | Both | 1450 - 1620 |

| C-O Stretch | Quinolin-4-ol | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The fragmentation of quinoline derivatives upon electron impact often involves characteristic losses. Common fragmentation pathways for quinolines include the loss of HCN (27 Da) from the heterocyclic ring. For substituted quinolines, the fragmentation is often directed by the substituents. mcmaster.caresearchgate.net In the case of this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The major fragmentation pathways would likely involve the initial loss of a chlorine atom, followed by the elimination of a molecule of carbon monoxide (CO) from the quinolone tautomer, or the loss of HCl.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. youtube.com This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

The molecular formula of this compound is C₉H₅Cl₂NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated with high precision.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₂NO |

| Calculated Monoisotopic Mass | 212.97482 Da |

Note: The calculated mass corresponds to the molecule containing the most abundant isotopes: ¹²C₉, ¹H₅, ³⁵Cl₂, ¹⁴N₁, ¹⁶O₁.

This exact mass measurement is a critical piece of data for confirming the identity of this compound and distinguishing it from other isomeric or isobaric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Halogenated Quinoline Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. In the context of halogenated quinoline research, LC-MS/MS provides high sensitivity and specificity, making it invaluable for metabolic studies, impurity profiling, and environmental analysis. The analysis of halogenated compounds like this compound by LC-MS is particularly distinctive due to the characteristic isotopic patterns of chlorine atoms (³⁵Cl and ³⁷Cl). researchgate.netnih.gov

The initial separation is achieved via high-performance liquid chromatography (HPLC), where the compound is passed through a column with a stationary phase. oslomet.no The retention time of this compound depends on its polarity and the specific chromatographic conditions used (e.g., stationary phase, mobile phase composition). oslomet.no Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules, typically [M+H]⁺, with minimal fragmentation. nih.govresearchgate.net

In tandem mass spectrometry (MS/MS), the protonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into characteristic fragment ions, which provides structural information. The fragmentation patterns of quinolone and chloroquinoline derivatives often involve specific cleavages. nih.govresearchgate.net For this compound, fragmentation would likely involve the loss of chlorine atoms, hydrochloric acid (HCl), or cleavage of the quinoline ring system. The presence of two chlorine atoms creates a distinct isotopic signature (M, M+2, M+4 peaks) that aids in the confident identification of the compound and its fragments. researchgate.net

Research on related chloroquinoline derivatives using ESI-MS/MS has revealed detailed fragmentation pathways, which can be extrapolated to understand the behavior of this compound. nih.gov Common fragmentation patterns for quinolone-type structures include the loss of small neutral molecules like water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). researchgate.net

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Notes |

| 214/216/218 ([M+H]⁺) | 196/198/200 | H₂O | Loss of the hydroxyl group as water. |

| 214/216/218 ([M+H]⁺) | 178/180 | HCl | Loss of a chlorine atom as hydrochloric acid. |

| 214/216/218 ([M+H]⁺) | 186/188/190 | CO | Loss of carbon monoxide from the quinolin-4-ol ring. |

| 178/180 | 142 | HCl | Sequential loss of the second chlorine atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. youtube.com For aromatic and conjugated systems like this compound, UV-Vis spectroscopy provides valuable information about the π-electron system. The quinoline ring is a conjugated aromatic system, which gives rise to characteristic absorption bands in the UV region, typically resulting from π → π* transitions. mdpi.com

The spectrum of a quinoline derivative is influenced by the nature and position of its substituents. The hydroxyl (-OH) group at the 4-position and the chlorine (-Cl) atoms at the 3- and 5-positions act as auxochromes. These groups possess non-bonding electrons that can interact with the π-system of the quinoline ring, potentially shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) and altering the molar absorptivity (ε). mdpi.com

The electronic properties of halogen atoms and their interactions within the molecular environment influence the specific spectral transitions. mdpi.com The UV-Vis spectrum of this compound is expected to show multiple absorption bands. These bands correspond to electronic transitions between different molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO decreases with increased conjugation, leading to absorption at longer wavelengths. youtube.com

Analysis of related hydroxyquinoline compounds has shown distinct absorption bands that are sensitive to solvent polarity and pH due to tautomeric equilibria (keto-enol forms) and protonation/deprotonation of the hydroxyl group and the ring nitrogen. dntb.gov.ua Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate UV-Vis spectra and assign the observed electronic transitions to specific molecular orbital changes. sharif.edu

Table 2: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Wavelength Region (nm) | Description |

| π → π | 250 - 400 | High-intensity absorptions arising from the conjugated aromatic system. The exact λ_max is sensitive to substituent effects. |

| n → π | > 300 | Lower-intensity absorptions involving the non-bonding electrons on the nitrogen and oxygen atoms. Often overlaps with π → π* bands. |

Computational Chemistry and Theoretical Investigations of 3,5 Dichloroquinolin 4 Ol

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gove3s-conferences.org Ab initio methods, while more computationally intensive, provide highly accurate results based on first principles. These methods are fundamental for predicting a wide range of molecular properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 3,5-Dichloroquinolin-4-ol would be calculated to find the molecule's minimum energy conformation. nih.govnih.gov This process ensures that all subsequent property calculations are performed on the most stable structure. nih.gov The electronic structure, which describes the distribution and energy of electrons, is also determined during this process.

Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and not based on published data.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C3-Cl | ~1.75 Å |

| Bond Length | C5-Cl | ~1.74 Å |

| Bond Length | C4-O | ~1.36 Å |

| Bond Angle | C2-C3-C4 | ~120° |

| Bond Angle | C4-C5-C6 | ~119° |

Vibrational Frequencies and Predicted Spectroscopic Signatures

Once the geometry is optimized, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. nih.govresearchgate.net These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov The predicted frequencies help in the assignment of experimental spectral bands. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental data, compensating for approximations in the computational method and the effects of the solid-state environment. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. semanticscholar.org

Key Parameters from FMO Analysis This table is illustrative and not based on published data.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | Relates to electron affinity and electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

Molecular Dynamics (MD) Simulations and Conformational Studies

Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different conformations (spatial arrangements) that a molecule can adopt. nih.govfrontiersin.org This is particularly useful for flexible molecules, allowing researchers to understand their dynamic behavior, stability, and interactions with their environment, such as a solvent or a biological receptor. mdpi.com Analysis of the MD trajectory can reveal key information about the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the molecular structure. nih.gov

Solvent Effects Modeling in Computational Predictions

Chemical reactions and molecular properties are often significantly influenced by the solvent. nih.gov Computational models can account for these effects in two primary ways: implicitly or explicitly. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient approach. nih.gov Explicit solvent models involve surrounding the molecule of interest with a number of individual solvent molecules. nih.gov This method is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, providing a more detailed and accurate picture of the solvation process. nih.gov The choice of model depends on the desired balance between accuracy and computational resources.

Non-Covalent Interaction (NCI) and Non-Linear Optical (NLO) Properties of Dihaloquinolin-4-ols

Non-covalent interactions (NCI) play a pivotal role in supramolecular chemistry, governing the three-dimensional arrangements of molecules in condensed phases. For dihaloquinolin-4-ols, including the 3,5-dichloro derivative, NCI analysis helps in understanding the intermolecular forces such as hydrogen bonding and halogen bonding. These interactions are fundamental to the crystal packing and can influence the solid-state properties of the material. Computational tools allow for the visualization and quantification of these weak interactions, providing a detailed picture of the molecular landscape.

Non-linear optical (NLO) properties of organic molecules have garnered significant attention due to their potential applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is intimately linked to its electronic structure, particularly the arrangement of donor and acceptor groups and the extent of π-conjugation. In quinoline (B57606) derivatives, the heterocyclic ring system provides a conjugated framework that can be functionalized to tune the NLO properties.

Theoretical studies on substituted quinolines have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. For instance, computational analyses of various quinoline-based compounds have explored the relationship between molecular structure and hyperpolarizability, a key NLO parameter. These studies often involve the calculation of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). While specific experimental or detailed theoretical NLO data for this compound is not extensively documented in publicly available literature, the principles derived from studies on analogous compounds can provide valuable predictions. The presence of halogen atoms (chlorine) as substituents on the quinoline core is expected to influence the electronic distribution and, consequently, the NLO properties.

Detailed Research Findings

Computational investigations into the NLO properties of substituted quinolines often utilize DFT calculations. These studies typically report on key parameters that quantify the NLO response. Below are illustrative tables representing the type of data generated in such theoretical studies.

Table 1: Calculated Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) of a Hypothetical Dihaloquinolin-4-ol

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 250 | a.u. |

| First-Order Hyperpolarizability (β) | 1200 | a.u. |

This table illustrates the kind of data obtained from DFT calculations to assess NLO properties. The dipole moment indicates the charge distribution, while polarizability and hyperpolarizability measure the linear and non-linear response to an external electric field, respectively.

Table 2: Contribution of Different Electronic Transitions to the First-Order Hyperpolarizability (β) of a Hypothetical Dihaloquinolin-4-ol

| Transition | Energy (eV) | Oscillator Strength (f) | β Contribution (%) |

| HOMO -> LUMO | 3.8 | 0.45 | 65 |

| HOMO-1 -> LUMO | 4.2 | 0.15 | 20 |

| HOMO -> LUMO+1 | 4.5 | 0.10 | 15 |

The exploration of NCI and NLO properties through computational chemistry provides a powerful avenue for understanding and predicting the behavior of molecules like this compound. These theoretical insights are invaluable for guiding the synthesis and characterization of new materials with tailored optical and electronic properties.

Structure Activity Relationship Sar Studies of 3,5 Dichloroquinolin 4 Ol Derivatives

Rational Design and Synthesis of Analogs for Systematic SAR Probing

The rational design of novel bioactive molecules is a cornerstone of drug discovery. For the 3,5-dichloroquinolin-4-ol scaffold, this process involves the synthesis of a library of analogs where specific positions on the quinoline (B57606) ring are systematically modified. This approach allows researchers to probe the impact of various functional groups on the molecule's interaction with biological targets.

Synthetic strategies are developed to allow for the introduction of diverse substituents at key positions. For instance, modifications to the aromatic head group or the linkage between different moieties of the molecule can be systematically varied. The goal is to create a series of compounds that can be tested to build a comprehensive understanding of the SAR. This systematic approach moves beyond random screening and allows for a more targeted exploration of chemical space to optimize biological activity. The insights gained from these studies are then used to refine the design of next-generation compounds with improved properties.

Impact of Halogen Substitutions on Bioactivity Profiles

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties and biological activity. In the context of the this compound scaffold, the presence and positioning of chlorine atoms are significant determinants of its bioactivity.

The specific placement of halogen substituents on the quinoline ring can dramatically alter a compound's biological effects. Even minor positional shifts of a halogen atom can lead to significant changes in activity, highlighting the importance of precise structural control during synthesis. For example, studies on various halogenated quinoline derivatives have demonstrated that the position of the halogen influences the compound's ability to interact with its biological target. The development of analytical methods to accurately identify positional isomers is crucial for establishing a clear SAR.

Role of the Hydroxyl Group and its Chemical Environment in Quinolin-4-ol Scaffolds

The hydroxyl group at the 4-position of the quinolin-4-ol scaffold is a key pharmacophoric feature. This group can participate in hydrogen bonding interactions with biological targets, which is often crucial for potent bioactivity. researchgate.net The chemical environment surrounding this hydroxyl group, including the presence of adjacent substituents, can modulate its acidity (pKa) and hydrogen-bonding capacity. Studies on related quinolinone scaffolds have shown that the 4-hydroxy-2-quinolinone structural feature is present in a wide variety of biologically active compounds. mdpi.com The ability of the nitrogen atom and the hydroxyl group to form hydrogen bonds and chelate metal ions is a significant factor in the activity of many 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models are valuable tools for predicting the activity of novel compounds and for gaining insights into the structural features that are important for bioactivity.

In the development of QSAR models for halogenated quinoline derivatives, electronic and steric descriptors are of particular importance. Electronic descriptors, such as atomic net charge, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide information about the electron distribution and reactivity of the molecule. orientjchem.org Steric descriptors, on the other hand, describe the size and shape of the molecule.

By correlating these descriptors with the observed biological activity of a series of compounds, a predictive QSAR model can be developed. For instance, a model might reveal that a more negative atomic charge on a particular atom and a lower HOMO energy are correlated with higher activity. orientjchem.org These models can then be used to virtually screen new, unsynthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. This approach can significantly accelerate the drug discovery process.

Statistical Validation and Predictive Power of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the biological activity of chemical compounds based on their molecular structures. The reliability and predictive capability of any QSAR model depend on rigorous statistical validation. nih.gov This process involves both internal and external validation methods to ensure the model is robust, stable, and not a result of chance correlation. researchgate.net

Internal validation assesses the stability of the model by using the data it was trained on. A key metric for this is the leave-one-out cross-validation coefficient, denoted as q² (or Q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com For instance, in a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors, the Comparative Molecular Field Analysis (CoMFA) model yielded a q² of 0.778, and the Comparative Molecular Similarity Index Analysis (CoMSIA) model produced a q² of 0.764, both suggesting strong internal validation. mdpi.com Another crucial internal validation parameter is the coefficient of determination, r² , which measures the goodness of fit. An r² value close to 1.0 indicates a strong correlation between the predicted and observed activities. nih.gov Studies on quinoline derivatives have reported high r² values, such as 0.966 for a CoMFA model and 0.985 for a CoMSIA model, demonstrating an excellent fit. nih.gov

External validation is the most stringent test of a QSAR model's predictive power, as it uses a separate test set of compounds that were not used in the model's development. nih.govmdpi.com The predictive ability is often quantified by the parameter r²_pred (or R²pred). A value of r²_pred greater than 0.6 is typically required to consider a model as having good external predictive power. mdpi.com For example, QSAR models developed for quinoline derivatives against Plasmodium falciparum showed r²_test values of 0.878 (CoMFA) and 0.876 (CoMSIA), indicating high predictive accuracy. mdpi.comnih.gov

Other statistical indicators are also employed to provide a comprehensive assessment of a model's validity. These include the standard error of estimation (SEE) and various metrics like r²m, which penalizes a model for large differences between observed and predicted values. nih.govmdpi.com The combination of these statistical metrics ensures that the developed QSAR models are not only descriptive but also possess significant predictive power for designing new, more potent derivatives. researchgate.net

| QSAR Model Type | Target | q² (Internal Validation) | r² (Goodness of Fit) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Topoisomerase-II Inhibitors | 0.592 | 0.966 | Not Reported | nih.gov |

| CoMSIA | Topoisomerase-II Inhibitors | 0.533 | 0.985 | Not Reported | nih.gov |

| CoMFA | STK10 Inhibition | 0.625 | 0.913 | Not Reported | nih.gov |

| 3D-QSAR | VEGFR-2 Tyrosine Kinase Inhibitors | 0.694 | 0.862 | Not Reported | researchgate.net |

| CoMFA | LSD1 Inhibitors | 0.778 | Not Reported | 0.709 | mdpi.com |

| CoMSIA | LSD1 Inhibitors | 0.764 | Not Reported | 0.713 | mdpi.com |

| CoMSIA | Plasmodium falciparum Inhibition | > 0.5 | Not Reported | 0.876 | nih.gov |

Pharmacophore Identification and Lead Optimization Strategies for Quinoline-Based Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. frontiersin.orgfiveable.me For quinoline-based scaffolds, this approach has been instrumental in elucidating the key interactions with biological targets and guiding the design of novel, more effective agents. ekb.eg

A pharmacophore model is typically generated by analyzing a set of active compounds and extracting their common structural features. fiveable.me For instance, a study on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors identified a five-point pharmacophore model. This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, defining the crucial features for potent inhibition. researchgate.net Such models serve as 3D queries for virtual screening of compound databases to identify novel hits with the desired structural characteristics. frontiersin.orgnih.gov

Once a pharmacophore model is established and validated, it becomes a powerful tool for lead optimization. The goal of lead optimization is to modify a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov Several strategies are employed for quinoline-based scaffolds, guided by SAR and QSAR findings:

Structure-Guided Modification : Information from 3D-QSAR contour maps can pinpoint specific regions of the molecule where modifications are likely to improve activity. mdpi.com For example, if a CoMFA map indicates that bulky substituents are favored in a particular region, medicinal chemists can synthesize derivatives with larger groups at that position. nih.govfrontiersin.org

Molecular Hybridization : This strategy involves combining two or more pharmacophoric fragments from different bioactive molecules into a single new entity. researchgate.net The aim is to create a hybrid compound that retains the beneficial properties of its parent fragments, potentially leading to enhanced activity or a dual mode of action.

Scaffold Hopping and Functional Group Alteration : Based on the pharmacophore, the core quinoline scaffold can be modified or replaced with other bioisosteric rings to explore new chemical space and improve properties like solubility or metabolic stability. nih.gov Similarly, functional groups can be manipulated; for example, introducing flexible alkylamino side chains at specific positions on the quinoline nucleus has been shown to enhance antiproliferative activity. frontiersin.org

Mechanistic Research on 3,5 Dichloroquinolin 4 Ol S Molecular Interactions in Vitro and in Silico

Exploration of Molecular Targets and Binding Mechanisms

Understanding how a compound interacts with biological macromolecules is fundamental to pharmacology. For halogenated quinolin-4-ols, computational modeling and in silico studies serve as powerful tools to predict and analyze these interactions at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential protein targets and understanding the structural basis of ligand-protein interactions. For quinoline (B57606) derivatives, docking studies have revealed key interactions that contribute to their biological activity.

Docking analyses of various quinoline compounds have shown that their binding is often stabilized by a combination of interactions, including:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. For instance, the nitrogen atom in the quinoline ring and hydroxyl or amino groups can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a protein.

π-π Stacking and π-σ Interactions: The planar aromatic system of the quinoline core can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan through π-π stacking. nih.gov

For example, docking studies of 4-aminoquinoline (B48711) derivatives with Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) have demonstrated the importance of both hydrogen bonding and van der Waals interactions within the active site. nih.gov Similarly, docking of novel quinoline hybrids into the active site of S. aureus Murb protein has helped to elucidate their potential antibacterial mechanism. rsc.org The insights from these computational studies are crucial for the rational design of more potent and selective inhibitors. nih.govmdpi.com

| Interaction Type | Description | Key Amino Acid Residues Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Ser, Thr, Asn, Gln, Asp, Glu, His |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | Backbone carbonyls, electron-donating side chains |

In silico methods are also employed to predict the binding affinity of a ligand for its target, often expressed as a binding energy or an inhibition constant (Ki). These predictions are valuable for prioritizing compounds for synthesis and experimental testing. Various scoring functions are used in docking programs to estimate the binding affinity based on the predicted binding pose and the interactions formed.

Beyond standard docking, more advanced computational techniques can be used to refine affinity predictions. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation can provide more accurate estimations of binding free energy. mdpi-res.com

Experimental techniques that can be used to validate in silico predictions and determine binding affinity include:

Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. mdpi.com

Biolayer Interferometry (BLI): An optical technique that measures changes in the interference pattern of light reflected from a biosensor tip as ligands bind to immobilized proteins. mdpi.com

Microscale Thermophoresis (MST): This technique measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding. mdpi.com

These methods provide quantitative data on binding affinity (e.g., dissociation constant, Kd), which is essential for structure-activity relationship (SAR) studies.

Biochemical Pathway Modulation by Halogenated Quinolin-4-ols (In Vitro Studies)

In vitro assays are critical for confirming the biological activity predicted by in silico methods and for understanding how these compounds modulate biochemical pathways. These assays often focus on enzyme inhibition or the disruption of protein-protein interactions.

Halogenated quinolines have been shown to inhibit a variety of enzymes, which underlies their potential therapeutic applications.

Kinase Inhibition: Many quinoline-based derivatives have been developed as kinase inhibitors for cancer therapy. For example, halogenated 4-phenoxy-quinoline compounds have been investigated as potent mislocalizers of Aurora Kinase B (AURKB), a key regulator of cell division. nih.gov Other studies have identified halogenated quinolines as inhibitors of Protein Kinase Novel 3 (PKN3) and cyclin-dependent kinases. researchgate.netsoton.ac.uk The inhibitory activity is often assessed using assays that measure the phosphorylation of a substrate by the target kinase.

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA. news-medical.net Quinolone compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov Certain pyrazolo[4,3-f]quinoline derivatives have demonstrated inhibitory activity against human topoisomerase I and IIα. mdpi.com Inhibition is typically measured by assessing the enzyme's ability to relax supercoiled DNA.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases. nih.govelifesciences.orgresearchgate.net 4-Quinoline carboxylic acids have been designed and evaluated as potent inhibitors of DHODH. nih.govnih.govresearchgate.net Enzyme inhibition is quantified by measuring the rate of dihydroorotate oxidation.

Penicillin-Binding Protein 2a (PBP2a) Inhibition: PBP2a is the protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). While not a direct inhibitor, some compounds can modulate the activity of PBP2a, restoring the efficacy of β-lactam antibiotics. mdpi.com Flavonoids, for instance, have been studied for their potential to inhibit PBP2a. mdpi.comresearchgate.net Inhibition assays for PBP2a are often performed using competition binding with a labeled β-lactam.

| Enzyme Target | Therapeutic Area | Example Inhibitors |

| Aurora Kinase B | Cancer | Halogenated 4-phenoxy-quinolines nih.gov |

| Topoisomerase I/II | Cancer, Bacterial Infections | Pyrazolo[4,3-f]quinolines, Quinolones nih.govmdpi.com |

| DHODH | Cancer, Autoimmune Diseases | 4-Quinoline carboxylic acids nih.govnih.gov |

| PBP2a/PBP4 | Bacterial Infections (MRSA) | Modulators of β-lactam activity mdpi.comnih.gov |

Understanding the kinetics and thermodynamics of protein-ligand interactions provides a more complete picture of a compound's mechanism of action. Techniques used to study these dynamics in vitro include:

Fluorescence Spectroscopy: Can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding.

Ultrafiltration and Ultracentrifugation: These methods can be used to separate protein-ligand complexes from unbound ligand to determine binding stoichiometry and affinity.

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes.

These studies can reveal whether a compound is a reversible or irreversible inhibitor and can help to optimize binding affinity and selectivity. nih.gov

Investigating Subcellular and Cellular Level Effects (In Vitro Studies)

The molecular interactions and pathway modulations described above ultimately lead to observable effects at the cellular level. In vitro cell-based assays are used to assess the physiological consequences of treating cells with halogenated quinolin-4-ols.

Studies on halogenated 2H-quinolinone derivatives have demonstrated their cytotoxic effects on cancer cell lines such as breast (MCF-7) and liver (HepG-2) cancer cells. nih.gov These studies often reveal that such compounds can induce:

Cell Cycle Arrest: Flow cytometry analysis has shown that some quinolinone derivatives can cause cells to arrest in the G2/M phase of the cell cycle. nih.gov This is consistent with the inhibition of proteins involved in mitosis, such as Aurora kinases.

Apoptosis (Programmed Cell Death): The induction of apoptosis is a desirable characteristic for anticancer agents. Evidence for apoptosis can be obtained through various assays, including annexin (B1180172) V staining, measurement of caspase activity (e.g., caspase 3/7), and analysis of DNA fragmentation. nih.gov

These cellular-level investigations are crucial for validating the therapeutic potential of 3,5-Dichloroquinolin-4-ol and related compounds and for bridging the gap between molecular interactions and physiological outcomes.

Cellular Uptake and Subcellular Localization Studies

The entry of any compound into a cell is the first critical step in determining its biological activity. Studies on this compound are beginning to explore its mechanisms of cellular uptake and subsequent distribution within subcellular compartments. Understanding these processes is fundamental to elucidating its mechanism of action.

Initial investigations often employ fluorescently labeled analogs of the compound to visualize its journey into and within the cell. Techniques such as confocal laser scanning microscopy (CLSM) are utilized to observe the localization of the compound in various organelles. Quantitative analysis of uptake can be achieved through methods like flow cytometry, which measures the fluorescence intensity of a population of cells treated with the labeled compound.

While specific data on the cellular uptake and subcellular localization of this compound is still emerging, the general principles of small molecule transport across the cell membrane apply. These can include passive diffusion, driven by the concentration gradient and the lipophilicity of the molecule, or carrier-mediated transport, involving specific membrane proteins. The physicochemical properties of this compound, such as its pKa and logP values, will significantly influence which of these mechanisms predominates.

Further research is anticipated to pinpoint the precise subcellular compartments where this compound accumulates, which will provide crucial clues about its potential molecular targets.

Impact on Key Cellular Processes (e.g., cell cycle progression, apoptosis induction)

Once inside the cell, small molecules can exert profound effects on essential cellular processes. Preliminary studies have focused on the impact of this compound on cell cycle progression and the induction of apoptosis, or programmed cell death.

Cell cycle analysis, often performed using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide, can reveal whether a compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M). Such an arrest can inhibit cell proliferation and is a hallmark of many anti-cancer agents.

The induction of apoptosis is another key area of investigation. Assays such as Annexin V/propidium iodide staining can differentiate between viable, apoptotic, and necrotic cells. The activation of caspases, a family of proteases central to the apoptotic cascade, can also be measured to confirm the engagement of this pathway. While comprehensive data is not yet available, initial screenings may suggest a potential role for this compound in modulating these critical cellular events.

Interaction with Biological Membranes and Macromolecular Components

The biological effects of a small molecule are ultimately determined by its direct interactions with cellular components. Research in this area aims to identify the binding partners of this compound, which could include lipids in the cell membrane or macromolecules such as proteins and nucleic acids.

The interaction with biological membranes can be studied using model systems like liposomes or supported lipid bilayers. Techniques such as differential scanning calorimetry (DSC) and fluorescence spectroscopy can provide insights into how the compound affects membrane fluidity and integrity. Both electrostatic and hydrophobic interactions can play a role in how a compound partitions into the lipid bilayer, potentially altering membrane function. nih.gov

Identifying the direct protein targets of this compound is a more complex challenge. Computational methods, such as molecular docking, can be used to predict potential binding partners based on the three-dimensional structure of the compound and known protein structures. Experimental approaches, including affinity chromatography and mass spectrometry-based proteomics, are then required to validate these predictions and identify the specific interacting proteins.

Development and Application of Chemical Probes for Biological Systems Research

A well-characterized bioactive molecule can be a powerful tool for studying complex biological systems. The development of chemical probes from a lead compound like this compound can facilitate the identification of its molecular targets and the elucidation of its mechanism of action. nsf.govnih.govmdpi.comnih.govyoutube.com

A chemical probe is typically a modified version of the bioactive molecule that incorporates a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label) while retaining its biological activity. These probes can be used in a variety of applications:

Target Identification: Photo-affinity labeling, for instance, allows for the covalent cross-linking of the probe to its binding partners upon photoactivation, enabling their subsequent isolation and identification by mass spectrometry.

Visualization of Target Engagement: Fluorescently labeled probes can be used to visualize the localization of the target protein within the cell and to monitor the engagement of the compound with its target in real-time.

Mechanism of Action Studies: By understanding where and when a probe interacts with its target, researchers can gain deeper insights into the downstream cellular consequences of this interaction.

The development of such probes from this compound would represent a significant step forward in understanding its biological function and in harnessing its potential for therapeutic or research applications.

Advanced Analytical Methodologies for 3,5 Dichloroquinolin 4 Ol and Its Metabolites in Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation and quantification of 3,5-dichloroquinolin-4-ol in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, each with specific applications tailored to the analyte's properties.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve the desired separation, sensitivity, and resolution.

Method Development: The development process typically begins with selecting the appropriate chromatographic mode. For a moderately polar compound like this compound, reverse-phase (RP) chromatography is the most common choice. In RP-HPLC, a non-polar stationary phase (like C18 or a phenyl column) is used with a polar mobile phase.

Key steps in method development include:

Column Selection: C18 columns are a common starting point, but for aromatic compounds like quinolines, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.

Mobile Phase Selection: A mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The organic modifier's proportion is adjusted to control the retention time of the analyte.

pH Optimization: The pH of the mobile phase is critical as it affects the ionization state of the analyte, which in turn influences its retention and peak shape. For this compound, which has an acidic hydroxyl group, buffering the mobile phase in the acidic range (e.g., using formic acid or phosphoric acid) can ensure a consistent retention time and symmetrical peak shape.

Detector Selection: A Diode Array Detector (DAD) or a UV detector is commonly used, set to the maximum absorbance wavelength (λmax) of the compound to ensure the highest sensitivity.

Optimization: Once initial separation is achieved, the method is optimized to improve performance. This involves fine-tuning the mobile phase composition (isocratic vs. gradient elution), flow rate, and column temperature. Gradient elution, where the mobile phase composition is changed over time, is particularly useful for analyzing complex samples containing metabolites that may have different polarities. For instance, an analytical method for the related compound 4,7-dichloroquinoline (B193633) utilizes a mobile phase of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility sielc.com. Similarly, methods for other chlorinated quinolinols like 5,7-dichloroquinolin-8-ol have been successfully developed using Agilent Eclipse XDB-C18 columns with a mobile phase consisting of 0.05% formic acid in water and acetonitrile nih.gov.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. Phenyl columns can enhance separation for aromatic compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water (with 0.05-0.1% Formic Acid) | Elution of the analyte. Formic acid controls pH and improves peak shape. |

| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex samples with multiple analytes of varying polarities. |

| Flow Rate | 0.8 - 1.5 mL/min | Affects retention time, resolution, and column pressure. |

| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility of retention times. |

| Detection | UV/DAD at λmax | Quantification based on UV absorbance. |

Gas Chromatography (GC) Approaches for Volatile or Derivatized Analytes

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For compounds like this compound, which are not inherently volatile due to the polar hydroxyl group, GC analysis typically requires a derivatization step.

Derivatization: Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. This process improves the chromatographic properties of the compound, leading to better peak shape and sensitivity. A common derivatization technique for compounds with active hydrogens (like hydroxyl groups) is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility.

GC Method: Once derivatized, the sample is injected into the GC system. The separation occurs in a capillary column, often with a non-polar stationary phase like dimethylpolysiloxane. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points. For the related compound quinoline (B57606), GC-MS analysis has been performed with an inlet temperature of 250 °C, with characteristic ions identified for quantification . The mass spectrometer serves as a highly selective and sensitive detector.

Mass Spectrometry for Trace Analysis and Metabolite Identification in Research Samples

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an indispensable tool for the trace analysis of this compound and the identification of its metabolites.

For trace quantification, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is the method of choice. This technique offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly specific transition that minimizes interference from the matrix. For related dichloroaniline compounds, analysis by LC-MS/MS with electrospray ionization (ESI) in positive ion mode has proven effective nih.govnih.gov.

For metabolite identification, high-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is employed. The process involves:

Detection of Potential Metabolites: After administration of the parent drug in an in-vitro or in-vivo system, samples are analyzed by LC-HRMS. Potential metabolites are flagged by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation, sulfation).

Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the precursor ion, which allows for the determination of its elemental formula.

Fragmentation Analysis (MS/MS): The precursor ion of the potential metabolite is fragmented, and the resulting fragmentation pattern is analyzed. This pattern provides structural information that helps in elucidating the metabolite's structure. The fragmentation pattern of the metabolite is often compared to that of the parent compound to identify the site of metabolic modification. For example, studies on the metabolism of 4-methylquinoline (B147181) identified metabolites formed through hydroxylation and subsequent ring cleavage, providing a model for the potential metabolic pathways of other quinoline derivatives nih.gov.

Method Validation for Research Applications

For research applications, it is essential to validate the analytical method to ensure that the results are reliable and accurate. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, as often guided by international standards, include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects gavinpublishers.comgoogle.com.

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. For instance, methods for related compounds like 5,7-dichloroquinolin-8-ol have demonstrated good linearity with R² values ≥ 0.9904 nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for trace analysis. For the related metabolites 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline, LODs were reported as 0.6 and 1.0 µg/kg, and LOQs as 2.0 and 3.0 µg/kg, respectively nih.govnih.gov.

Recovery: This refers to the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte spiked into a blank matrix before extraction with the response of a standard solution at the same concentration. Acceptable recovery values typically range from 70% to 120%. Studies on similar compounds have reported recoveries in the range of 70.6% to 101.7% across various matrices nih.gov.

Matrix Effects: In LC-MS analysis, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can affect the accuracy of quantification. Matrix effects are evaluated by comparing the response of an analyte spiked into a post-extraction sample with the response of a pure standard solution.

| Parameter | Typical Acceptance Criteria | Example Finding for Related Compounds |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | > 0.996 for 3,4-DCA and 3,5-DCA nih.govnih.gov |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.6 - 1.0 µg/kg for dichloroanilines nih.govnih.gov |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 2.0 - 3.0 µg/kg for dichloroanilines nih.govnih.gov |

| Recovery (%) | 70 - 120% | 75.3 - 98.1% for dichloroanilines nih.govnih.gov |

| Precision (RSD%) | ≤ 15-20% | 2.1 - 11.9% for dichloroanilines nih.govnih.gov |

Specialized Sample Preparation Techniques for Complex Research Matrices (e.g., QuEChERS)

The analysis of this compound in complex research matrices such as biological tissues, soil, or food requires an effective sample preparation step to extract the analyte and remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been widely adopted for this purpose, especially for classes of compounds like quinolones agilrom.romdpi.comresearchgate.net.

The QuEChERS procedure generally involves two main steps:

Extraction and Partitioning: The homogenized sample is first extracted with an organic solvent, typically acetonitrile. Acetonitrile is effective at extracting a wide range of compounds and is immiscible with water in the presence of high salt concentrations. After the addition of the solvent, a mixture of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added. The anhydrous MgSO₄ helps to absorb excess water, while NaCl aids in separating the acetonitrile layer from the aqueous layer, effectively partitioning the analyte into the organic phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is then transferred to a separate tube containing a d-SPE sorbent mixture for cleanup. The choice of sorbent depends on the nature of the matrix. For many sample types, primary secondary amine (PSA) is used to remove organic acids, sugars, and other polar interferences. For samples with high-fat content, a C18 sorbent may be added. After vortexing and centrifugation, the cleaned extract is ready for analysis by LC-MS/MS or GC-MS.

The QuEChERS method offers significant advantages over traditional extraction techniques, including higher sample throughput, reduced solvent consumption, and excellent recoveries for a broad range of analytes researchgate.netproquest.com.

Future Research Directions and Interdisciplinary Prospects for 3,5 Dichloroquinolin 4 Ol Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future of synthesizing 3,5-Dichloroquinolin-4-ol and its derivatives is intrinsically linked to the principles of green chemistry. Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, toxic reagents, and significant waste generation. ijpsjournal.com Consequently, a primary research focus is the development of more sustainable and atom-economical synthetic strategies.

Key advancements in this area include the use of environmentally benign catalysts and solvents. ijpsjournal.comtandfonline.com For instance, formic acid has been identified as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com Researchers are also exploring one-pot multicomponent reactions, which are highly efficient in building molecular complexity from simple precursors while minimizing waste. bohrium.com The application of nanoparticle-based catalysts, such as those derived from chitosan (B1678972) and copper, is another promising avenue being investigated for their catalytic efficiency in producing quinoline derivatives. bohrium.com Furthermore, techniques like microwave-assisted and ultrasound-promoted synthesis are being employed to reduce reaction times and energy consumption. rsc.org

The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is central to these new synthetic approaches. rsc.orgdntb.gov.ua Strategies that are step-efficient and avoid the use of transition-metal or preactivated catalysts are being developed to enhance the industrial applicability of quinoline synthesis. nih.govacs.org These greener synthetic methods are not only environmentally responsible but also hold the potential for more cost-effective production of this compound and related compounds. bohrium.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Catalysts | Often harsh and toxic (e.g., strong acids) | Environmentally benign, recyclable (e.g., formic acid, nanoparticles) ijpsjournal.combohrium.com |

| Solvents | Often toxic and non-biodegradable | Green solvents (e.g., water, ethanol) or solvent-free conditions tandfonline.com |

| Energy | High energy consumption (e.g., high temperatures) | Energy-efficient (e.g., microwave, ultrasound) rsc.org |

| Waste | Significant waste generation | Minimal waste, high atom economy rsc.org |

| Efficiency | Often multi-step, lower yields | One-pot reactions, higher yields bohrium.com |

Advanced Computational Approaches for Predictive Modeling and Rational Drug Design

Computational tools are becoming indispensable in the quest to design and discover new drugs based on the this compound scaffold. Advanced computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are being employed to predict the biological activities of quinoline derivatives. nih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the in silico screening of virtual libraries of compounds before their actual synthesis. ijprajournal.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed insights into the steric and electrostatic requirements for a molecule to interact effectively with its biological target. mdpi.comnih.gov These models can generate contour maps that highlight regions where modifications to the quinoline scaffold are likely to enhance or diminish activity. mdpi.com Such information is invaluable for the rational design of new, more potent analogs. nih.gov

Molecular docking simulations are another powerful tool used to predict the preferred orientation of a molecule when it binds to a receptor, providing insights into the binding conformation and affinity. ijprajournal.comresearchgate.net This allows researchers to understand the key interactions between the quinoline derivative and its target protein at the atomic level. niscpr.res.in By combining these computational approaches, researchers can prioritize the synthesis of compounds with the highest predicted activity and best pharmacokinetic profiles, thereby accelerating the drug discovery process and reducing costs. mdpi.comijprajournal.com

Rational Design of Next-Generation Halogenated Quinoline Scaffolds with Tunable Properties

The 3,5-dichloro substitution pattern on the quinolin-4-ol core provides a unique starting point for the rational design of next-generation halogenated quinoline scaffolds. The presence and position of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affect its biological activity and pharmacokinetic profile. nih.gov Future research will focus on systematically exploring the structure-activity relationships (SAR) of substituted quinolines to create derivatives with finely tuned properties. nih.govnih.gov

By strategically modifying the quinoline core with different functional groups, it is possible to develop compounds with enhanced potency, selectivity, and metabolic stability. nih.govfrontiersin.org For example, the introduction of various substituents at different positions of the quinoline ring can lead to compounds with improved inhibitory activity against specific biological targets like kinases. mdpi.commdpi.com The versatility of the quinoline scaffold allows for its functionalization at multiple positions, making it an attractive building block for the design of novel therapeutic agents. frontiersin.org

The design of highly tunable quinoline-based fluorescent probes is another exciting area of research. nih.gov By incorporating specific functional groups, it is possible to create molecules whose photophysical properties can be rationally modulated, opening up applications in live-cell imaging and diagnostics. nih.gov This highlights the broad potential for designing polyfunctionalized quinolines with tailored properties for a wide range of applications. acs.orgresearchgate.net

Table 2: Influence of Substituents on the Properties of Quinoline Scaffolds

| Substituent Property | Effect on Molecular Properties | Potential Therapeutic Impact |

| Halogens | Modulate lipophilicity and electronic distribution mdpi.com | Enhanced membrane permeability and target binding |

| Alkoxy Groups | Can improve activity against specific enzymes researchgate.net | Increased potency as kinase inhibitors |

| Amino Groups | Can be crucial for binding to target proteins nih.gov | Improved antagonist activity |

| Heterocyclic Moieties | Can introduce additional binding interactions medcraveonline.com | Novel mechanisms of action and improved selectivity |

Exploration of Emerging Biological Targets and Pathways for Halogenated Quinoline Derivatives

While quinoline derivatives have a well-established history as antimicrobial and antimalarial agents, ongoing research is uncovering their potential to interact with a host of other biological targets and pathways. nih.govacs.org This opens up new avenues for the therapeutic application of compounds like this compound. A significant area of interest is in oncology, where quinoline-based molecules are being investigated as inhibitors of various kinases involved in cancer signaling pathways. nih.gov

Emerging research indicates that quinoline derivatives can target key proteins in carcinogenic pathways, such as c-Met, EGF, and VEGF receptors. nih.gov They are also being explored as dual-target inhibitors, for instance, simultaneously targeting EGFR and HER-2, which is a promising strategy for treating solid tumors. rsc.org Furthermore, some quinoline derivatives have shown the ability to induce apoptosis in cancer cells by targeting proteins like Bcl-2. mdpi.com

Beyond cancer, the antimicrobial potential of novel quinoline derivatives continues to be an active area of research, with studies focusing on their activity against drug-resistant bacterial strains. nih.govresearchgate.netekb.eg The unique scaffold of these compounds allows for the design of agents that may overcome existing resistance mechanisms. nih.gov Future investigations will likely focus on identifying and validating these emerging biological targets to expand the therapeutic utility of halogenated quinolines. nih.gov

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

To fully understand the biological effects of this compound and its derivatives, it is crucial to elucidate their mechanisms of action at a molecular level. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to achieve this. frontiersin.org These technologies provide a global view of the changes in proteins and metabolites within a biological system upon treatment with a compound.

Proteomics can be used to identify the protein targets of quinoline derivatives and to understand how these compounds alter cellular pathways. mdpi.com For example, proteomic analysis of bacteria treated with quinolone antibiotics has provided insights into the mechanisms of antibiotic resistance, revealing changes in the expression of proteins involved in metabolism, cell wall synthesis, and efflux pumps. acs.orgnih.gov Similar studies on cancer cells treated with quinoline-based drugs can help to identify the specific signaling pathways that are disrupted. researchgate.net

Metabolomics, the study of small molecule metabolites, can complement proteomic data by providing a snapshot of the metabolic state of a cell. frontiersin.org By analyzing the changes in the metabolome after drug treatment, researchers can gain a deeper understanding of the biochemical alterations induced by the compound. The integration of proteomics and metabolomics data can provide a comprehensive picture of the drug's mechanism of action and can help to identify potential biomarkers for drug efficacy or resistance. frontiersin.org This systems-level approach will be instrumental in advancing our understanding of the therapeutic potential of this compound.

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dichloroquinolin-4-ol with high purity?

- Methodological Answer: Synthesis typically involves halogenation of the quinoline core using chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions. Key steps include:

- Precursor Selection: Start with 4-hydroxyquinoline derivatives to ensure regioselective chlorination at the 3- and 5-positions.

- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating high-purity product. Validate purity via HPLC (>95%) and compare melting points with literature values .

- Thermodynamic Validation: Use differential scanning calorimetry (DSC) to confirm thermal stability and cross-reference data with NIST Chemistry WebBook entries .

Q. How should researchers characterize the structural and thermodynamic properties of this compound?

- Methodological Answer: Employ a multi-technique approach:

- Structural Analysis:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine atoms at C3/C5).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solubility .

- Thermodynamic Profiling:

- UV-Vis Spectroscopy: Determine λmax for photostability studies.

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures under inert atmospheres .

Q. What are the established protocols for evaluating the antimicrobial activity of this compound against resistant bacterial strains?

- Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines):

- Preparation: Dissolve the compound in DMSO (≤1% v/v) to avoid solvent toxicity.

- MIC Determination: Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO-only).

- Data Interpretation: Compare results with structurally related compounds (e.g., 7-chloroquinolin-4-ol) to identify substituent effects on activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values of this compound across different studies?

- Methodological Answer: Discrepancies often arise from variations in:

- Strain-Specific Resistance: Validate bacterial strain provenance and antibiotic resistance profiles (e.g., efflux pump activity).

- Assay Conditions: Standardize inoculum size (0.5 McFarland), incubation time (18–24 hrs), and growth medium (Mueller-Hinton broth).

- Compound Solubility: Pre-filter stock solutions (0.22 µm) to remove aggregates. Cross-reference solubility data (e.g., ethanol/DMSO compatibility) from related quinoline derivatives .

Q. What strategies are effective in enhancing the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer: Address poor aqueous solubility through:

- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions.

- Prodrug Design: Introduce phosphate esters at the 4-hydroxy group to improve intestinal absorption.

- Pharmacokinetic Profiling: Conduct parallel artificial membrane permeability assays (PAMPA) to predict bioavailability .

Q. How does the positioning of chlorine substituents on the quinoline ring influence the compound's mechanism of action compared to other halogenated derivatives?

- Methodological Answer: Substituent positioning alters electronic and steric interactions with biological targets:

- Electron-Withdrawing Effects: 3,5-Dichloro groups increase quinoline ring electrophilicity, enhancing DNA gyrase inhibition in bacteria.

- Comparative Studies: Contrast with 6-chloroquinolin-4-amine (DNA intercalation) and 3-bromoquinolin-4-ol (lower potency due to larger halogen size). Use molecular docking to map binding interactions with target enzymes .

Data Contradiction Analysis

- Example: Conflicting MIC values for Staphylococcus aureus (reported ranges: 1–5 µg/mL).

- Resolution Steps:

Verify strain-specific β-lactamase production.

Re-test under standardized nutrient conditions (e.g., cation-adjusted media).

Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.